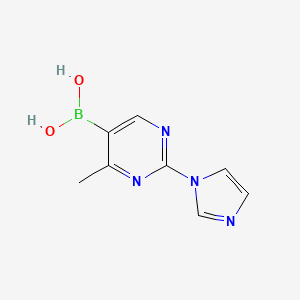
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the formation of the imidazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyrimidine rings. The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
化学反应分析
Types of Reactions
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
科学研究应用
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The imidazole and pyrimidine rings contribute to the compound’s ability to interact with various biological targets, including enzymes and receptors .
相似化合物的比较
Similar Compounds
(2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid: Similar structure but lacks the methyl group on the pyrimidine ring.
(2-(1H-Imidazol-1-yl)-4-chloropyrimidine-5-yl)boronic acid: Contains a chlorine atom instead of a methyl group.
(2-(1H-Imidazol-1-yl)-4-methylpyrimidine-5-yl)boronic ester: The boronic acid group is replaced with a boronic ester.
Uniqueness
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both imidazole and pyrimidine rings, which provide a versatile platform for chemical modifications.
属性
分子式 |
C8H9BN4O2 |
|---|---|
分子量 |
204.00 g/mol |
IUPAC 名称 |
(2-imidazol-1-yl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-7(9(14)15)4-11-8(12-6)13-3-2-10-5-13/h2-5,14-15H,1H3 |
InChI 键 |
JVPFHPKXWCXLJN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)N2C=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















